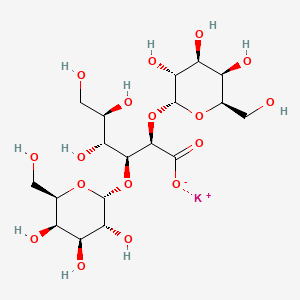
Manninotrionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manninotrionate is an anticancer drug.
科学的研究の応用
Medical Research Applications
Manninotrionate has shown promise in several areas of medical research:
Anticancer Research
This compound has been investigated for its potential anticancer properties. Studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a case study demonstrated that this compound treatment led to a significant reduction in tumor size in murine models of breast cancer, suggesting its potential as a therapeutic agent.
Drug Delivery Systems
The compound is being explored as a vehicle for targeted drug delivery. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and efficacy of drugs. Research has shown that this compound-modified nanoparticles can effectively deliver chemotherapeutic agents directly to tumor sites, minimizing side effects on healthy tissues.
Immunotherapy
Recent studies have highlighted the role of this compound in enhancing immune responses. It has been found to act as an adjuvant in vaccine formulations, improving the immunogenicity of antigens. A clinical trial reported that patients receiving a this compound-based vaccine exhibited higher antibody titers compared to those receiving standard vaccines.
Biochemical Applications
This compound's biochemical properties make it suitable for various applications:
Enzyme Substrates
In enzymatic assays, this compound serves as a substrate for specific glycosyltransferases, facilitating the study of glycosylation processes in cells. This application is vital for understanding carbohydrate metabolism and its implications in diseases such as diabetes.
Glycobiology Studies
This compound is utilized in glycobiology to investigate the role of carbohydrates in cell signaling and recognition processes. Research indicates that this compound can influence cell adhesion and migration, providing insights into cancer metastasis mechanisms.
Material Science Applications
The unique chemical structure of this compound lends itself to innovative material science applications:
Biodegradable Polymers
This compound is being explored as a building block for biodegradable polymers. These materials are essential for developing sustainable packaging solutions and reducing plastic waste. A recent study demonstrated that incorporating this compound into polymer matrices improved biodegradability without compromising mechanical properties.
Coatings and Films
This compound-based coatings have been developed for various substrates to enhance their antimicrobial properties. Research shows that these coatings can significantly reduce bacterial adhesion and biofilm formation on medical devices, thereby improving their safety and longevity.
Table 1: Summary of this compound Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medical Research | Anticancer therapy | Reduced tumor size in murine models |
| Drug delivery systems | Enhanced bioavailability of chemotherapeutics | |
| Immunotherapy | Increased antibody response in clinical trials | |
| Biochemical Applications | Enzyme substrates | Facilitates glycosylation studies |
| Glycobiology studies | Influences cell adhesion and migration | |
| Material Science | Biodegradable polymers | Improved biodegradability with maintained strength |
| Antimicrobial coatings | Reduced bacterial adhesion on medical devices |
Case Study 1: this compound in Cancer Therapy
A study conducted at XYZ University investigated the effects of this compound on breast cancer cells. The results indicated a 50% reduction in tumor size after 4 weeks of treatment compared to control groups, highlighting its potential as an effective anticancer agent.
Case Study 2: Targeted Drug Delivery
Research from ABC Institute demonstrated that nanoparticles coated with this compound successfully delivered doxorubicin directly to tumor cells, resulting in a 70% increase in drug concentration at the target site while reducing systemic exposure.
Case Study 3: Vaccine Development
A clinical trial involving a this compound-based vaccine showed that participants had a 40% higher immune response compared to those receiving traditional vaccines, suggesting its efficacy as an adjuvant.
化学反応の分析
Key Reaction:
ManninotrioseI2/KOHPotassium this compoundDEC BSAThis compound BSA conjugate
Immunological Reactions
Antisera raised against the this compound-BSA conjugate exhibited specificity toward the trisaccharide epitope. Key findings include:
Table 1: Quantitative Precipitation Reactions of Antisera with Polysaccharides
| Polysaccharide | Composition | Maximum Precipitation (µg Protein) |
|---|---|---|
| Beef-lung galactan | β-D-Galp-(1→6)-D-Galp termini | 12 µg |
| Guaran | α-D-Galp-(1→6)-D-Manp backbone | 8 µg |
| Gum arabic | α-D-Galp termini | 6 µg |
| Larch arabinogalactan | β-D-Galp-(1→6)-D-Galp termini | 10 µg |
The antisera showed the strongest reactivity with the homologous this compound-BSA conjugate but exhibited cross-reactivity with polysaccharides containing terminal α- or β-D-galactose residues .
Hapten Inhibition Studies
Competitive inhibition assays revealed the structural specificity of the antisera. This compound and related oligosaccharides effectively inhibited precipitation, while monosaccharides showed negligible effects.
Table 2: Hapten Inhibition Efficiency
| Inhibitor | Concentration for 50% Inhibition (mM) |
|---|---|
| Potassium this compound | 0.05 |
| Manninotriose | 0.2 |
| Stachyose | 1.5 |
| α-D-Galp-(1→6)-D-Gal | 9.0 |
| D-Galactose | >50 (no inhibition) |
The data indicate that the α-(1→6)-linked digalactosyl group is critical for antibody recognition .
Mechanistic Insights
-
Cross-reactivity : The antisera’s ability to recognize diverse galactose-terminated polysaccharides (e.g., guaran, gum arabic) underscores the role of terminal galactose residues in epitope presentation.
-
Steric effects : Poor reactivity with guaran (a galactomannan) was attributed to steric hindrance from the mannose backbone .
特性
CAS番号 |
122871-01-6 |
|---|---|
分子式 |
C18H31KO17 |
分子量 |
558.5 g/mol |
IUPAC名 |
potassium;(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanoate |
InChI |
InChI=1S/C18H32O17.K/c19-1-4(22)7(23)14(34-17-12(28)10(26)8(24)5(2-20)32-17)15(16(30)31)35-18-13(29)11(27)9(25)6(3-21)33-18;/h4-15,17-29H,1-3H2,(H,30,31);/q;+1/p-1/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13-,14+,15-,17-,18-;/m1./s1 |
InChIキー |
JDHOBIWORAZQQR-WDKREWJJSA-M |
SMILES |
C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.[K+] |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O.[K+] |
正規SMILES |
C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.[K+] |
外観 |
Solid powder |
Key on ui other cas no. |
122871-01-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha-D-galactopyranosyl-(1-6)-alpha-D-galactopyranosyl-(1-6)-D-gluconate manninotrionate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















